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Introduction
Vercirnon sodium, also known as GSK1605786, CCX282-B, and Traficet-EN, is a potent and

selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2]

Developed initially by ChemoCentryx, it was investigated as an oral, non-biologic therapy for

inflammatory bowel diseases (IBD), particularly Crohn's disease.[1][3] Vercirnon targets the

migration and activation of inflammatory cells in the intestine, a key process in the

pathophysiology of IBD.[4] This technical guide provides a comprehensive overview of the

pharmacological profile of Vercirnon sodium, including its mechanism of action,

pharmacodynamics, pharmacokinetics, and clinical trial data.

Mechanism of Action
Vercirnon is a first-in-class intracellular allosteric antagonist of the CCR9 receptor. Unlike

traditional antagonists that compete with the natural ligand at the extracellular binding site,

vercirnon binds to a distinct allosteric site on the intracellular side of the receptor. This unique

mechanism of action prevents the conformational changes necessary for G-protein coupling

and subsequent downstream signaling, effectively blocking the effects of the natural ligand,

CCL25 (TECK). The binding of CCL25 to CCR9 on the surface of T-lymphocytes is a critical

step in their trafficking to the small intestine, a key site of inflammation in Crohn's disease. By

inhibiting this interaction, Vercirnon was designed to reduce the accumulation of inflammatory

cells in the gut.
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The CCR9 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the

Gαi subunit. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting

in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CCR9 activation triggers

intracellular calcium mobilization, a key event in cell migration and activation. Vercirnon's

allosteric antagonism prevents these downstream signaling events.
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Figure 1: Vercirnon's Allosteric Antagonism of CCR9 Signaling
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Pharmacodynamics
Vercirnon demonstrates potent and selective antagonism of the CCR9 receptor in vitro. It

effectively inhibits CCR9-mediated calcium mobilization and chemotaxis in various cell lines

and primary cells.

Parameter Cell Type Assay IC50 (nM)

Ca²⁺ Mobilization Molt-4 cells

Inhibition of CCR9-

mediated Ca²⁺

mobilization

5.4

Chemotaxis Molt-4 cells
Inhibition of CCR9-

mediated chemotaxis
3.4

Primary CCR9-

expressing cells

Inhibition of CCL25-

directed chemotaxis
6.8

RA-cultured human T

cells

Inhibition of CCL25-

mediated chemotaxis

in 100% human AB

serum

141

Mouse thymocytes
Inhibition of CCL25-

induced chemotaxis
6.9

Rat thymocytes
Inhibition of CCL25-

induced chemotaxis
1.3

Splice Form Inhibition

Inhibition of CCL25-

directed chemotaxis of

CCR9A

2.8

Inhibition of CCL25-

directed chemotaxis of

CCR9B

2.6

Table 1: In Vitro

Potency of Vercirnon

Sodium
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Vercirnon exhibits high selectivity for CCR9, with IC50 values greater than 10 µM for other

chemokine receptors (CCR1-12 and CX3CR1-7).

Pharmacokinetics
Pharmacokinetic studies of Vercirnon have been conducted in healthy adult subjects.

Following oral administration, Vercirnon is readily absorbed, with a time to maximum plasma

concentration (Tmax) of approximately 3-4 hours. The estimated half-life (t1/2) ranges from 12

to 17 hours. In a study with single ascending oral doses of 250 mg, 500 mg, and 1,000 mg in

healthy Japanese male subjects, the maximum plasma concentration (Cmax) and area under

the curve (AUC) increased in a less than dose-proportional manner. Food intake was found to

increase Cmax and AUC by an average of 20% compared to the fasted state.

Vercirnon is extensively metabolized through multiple oxidative and reductive pathways,

involving cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C19, and CYP2B6. Its

metabolites are highly protein-bound (>90%). Vercirnon is considered to be passively

permeable and is unlikely to be a substrate for P-glycoprotein.
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Parameter Value Condition Population

Tmax 3-4 hours
Single oral doses

(250-1000 mg)
Healthy adults

t1/2 12-17 hours
Single oral doses

(250-1000 mg)
Healthy adults

Dose Proportionality
Less than dose

proportional

Single oral doses

(250, 500, 1000 mg)

Healthy Japanese

males

Food Effect
~20% increase in

Cmax and AUC
Fed vs. Fasted

Healthy Japanese

males

Metabolism

Extensive via

CYP3A4, CYP2C19,

CYP2B6

- In vitro data

Protein Binding >90% (metabolites) - In vitro data

Table 2: Summary of

Vercirnon

Pharmacokinetic

Parameters

Clinical Trials
Vercirnon has undergone several Phase III clinical trials for the treatment of moderate to

severe Crohn's disease. The SHIELD (Study in CroHn's Disease Patients Investigating the

Efficacy and Safety of an OraLly Dosed CCR9) program included multiple studies.

SHIELD-1 Study
The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that enrolled 608

adult patients with moderately-to-severely active Crohn's disease (Crohn's Disease Activity

Index [CDAI] of 220-450). Patients were randomized to receive placebo, Vercirnon 500 mg

once daily, or Vercirnon 500 mg twice daily for 12 weeks. The primary endpoint was clinical

response, defined as a decrease in CDAI of at least 100 points at week 12. A key secondary

endpoint was clinical remission (CDAI score < 150) at 12 weeks.
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The study did not meet its primary or key secondary endpoints.

Outcome
(Week 12)

Placebo
(n=203)

Vercirnon 500
mg QD (n=203)

Vercirnon 500
mg BID
(n=202)

p-value (vs.
Placebo)

Clinical

Response (≥100-

point CDAI

decrease)

25.1% 27.6% 27.2%
0.546 (QD),

0.648 (BID)

Table 3: Efficacy

Results of the

SHIELD-1 Study

In terms of safety, the rates of serious adverse events were similar across the treatment

groups: 8.9% in the placebo group, 5.9% in the once-daily group, and 6.0% in the twice-daily

group. Overall adverse events were reported in 69.8%, 73.3%, and 78.1% of patients in the

placebo, once-daily, and twice-daily groups, respectively, showing a trend for dose-dependent

increases.

SHIELD-4 Study
The SHIELD-4 study was a double-blind, active-treatment induction trial that enrolled 253 adult

patients with moderate to severe Crohn's disease. Patients were randomized to receive either

500 mg of Vercirnon once-daily or 500 mg twice-daily for 12 weeks. The study was designed

to evaluate two dose regimens and enroll clinical responders into a maintenance trial (SHIELD-

2).

At week 12, a CDAI ≥ 100-point response was observed in 56% of subjects in the once-daily

group and 69% in the twice-daily group. Clinical remission (CDAI < 150) was achieved in 26%

and 36% of patients in the once- and twice-daily groups, respectively.
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Outcome (Week 12)
Vercirnon 500 mg QD
(n=57)

Vercirnon 500 mg BID
(n=61)

Clinical Response (≥100-point

CDAI decrease)
56% 69%

Clinical Remission (CDAI <

150)
26% 36%

Table 4: Efficacy Results of the

SHIELD-4 Study

Experimental Protocols
In Vitro Calcium Mobilization Assay (General Protocol)
A common method to assess the antagonist activity of compounds like Vercirnon on GPCRs is

through a calcium mobilization assay.
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Calcium Mobilization Assay Workflow
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Figure 2: General Workflow for a Calcium Mobilization Assay

Methodology:
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Cell Culture: CCR9-expressing cells (e.g., Molt-4) are cultured in appropriate media and

seeded into 96- or 384-well plates.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2

AM or Fluo-4 AM, which can enter the cells and is cleaved by intracellular esterases to its

active, calcium-binding form.

Compound Incubation: The cells are pre-incubated with varying concentrations of Vercirnon
or a vehicle control for a specified period.

Agonist Stimulation: A fixed concentration of the CCR9 agonist, CCL25, is added to the wells

to stimulate the receptor.

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in

real-time using a fluorescence plate reader. An increase in intracellular calcium leads to a

change in the fluorescence intensity of the dye.

Data Analysis: The inhibition of the CCL25-induced calcium signal by Vercirnon is

quantified, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-

response curve.

Clinical Trial Design (SHIELD-1)
The SHIELD-1 study followed a randomized, double-blind, placebo-controlled design.
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SHIELD-1 Clinical Trial Workflow

Patient Population:
Adults with moderately-to-severely

active Crohn's disease
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Figure 3: Workflow of the SHIELD-1 Clinical Trial

Methodology:

Patient Selection: Eligible patients were adults with a diagnosis of moderately-to-severely

active Crohn's disease, defined by a CDAI score between 220 and 450, and evidence of

active inflammation.

Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment

arms: placebo, Vercirnon 500 mg once daily, or Vercirnon 500 mg twice daily.

Treatment: Patients received their assigned treatment orally for a duration of 12 weeks.
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Efficacy Assessment: The primary efficacy endpoint was the proportion of patients achieving

a clinical response (a decrease in CDAI of at least 100 points from baseline) at week 12. The

key secondary endpoint was the proportion of patients in clinical remission (CDAI score less

than 150) at week 12.

Safety Monitoring: Adverse events were monitored and recorded throughout the study.

Conclusion
Vercirnon sodium is a selective CCR9 antagonist with a novel intracellular allosteric

mechanism of action. It demonstrated potent in vitro activity in blocking CCR9-mediated

signaling and cell migration. However, in large-scale Phase III clinical trials for the treatment of

moderate to severe Crohn's disease, Vercirnon did not demonstrate a statistically significant

clinical benefit over placebo in the induction of clinical response or remission. While the safety

profile was generally acceptable, the lack of efficacy led to the discontinuation of its

development for this indication. The data and methodologies presented in this guide provide a

comprehensive pharmacological profile of Vercirnon sodium for the scientific and drug

development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC
[pmc.ncbi.nlm.nih.gov]

2. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3. gsk.com [gsk.com]

4. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological
Profile of Vercirnon Sodium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683812#pharmacological-profile-of-vercirnon-
sodium]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1683812?utm_src=pdf-body
https://www.benchchem.com/product/b1683812?utm_src=pdf-body
https://www.benchchem.com/product/b1683812?utm_src=pdf-body
https://www.benchchem.com/product/b1683812?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4396201/
https://pubmed.ncbi.nlm.nih.gov/23627683/
https://www.gsk.com/en-gb/media/press-releases/gsk-announces-phase-iii-study-of-vercirnon-in-patients-with-moderate-to-severe-crohn-s-disease-did-not-meet-its-primary-endpoint/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01840
https://www.benchchem.com/product/b1683812#pharmacological-profile-of-vercirnon-sodium
https://www.benchchem.com/product/b1683812#pharmacological-profile-of-vercirnon-sodium
https://www.benchchem.com/product/b1683812#pharmacological-profile-of-vercirnon-sodium
https://www.benchchem.com/product/b1683812#pharmacological-profile-of-vercirnon-sodium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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